molecular formula C18H15N5 B3916113 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B3916113
M. Wt: 301.3 g/mol
InChI Key: XXWOHQMGZZYIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a protein kinase inhibitor, which is crucial in regulating cell growth and proliferation.

    Medicine: Investigated for its anticancer properties, particularly in targeting specific protein kinases involved in cancer cell growth.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine primarily involves the inhibition of protein kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another class of compounds with similar biological activities.

    Pyrido[2,3-d]pyrimidine: Known for their anticancer properties.

    Quinazoline: Widely studied for their kinase inhibitory activities.

    Furo[2,3-d]pyrimidine: Exhibits diverse biological activities.

Uniqueness

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific structural features that allow for selective inhibition of certain protein kinases. This selectivity makes it a promising candidate for targeted cancer therapies, potentially offering fewer side effects compared to non-selective inhibitors .

Biological Activity

1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of epidermal growth factor receptor (EGFR) and other kinases. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine family, characterized by a fused pyrazole and pyrimidine ring system. The synthesis typically involves multi-step reactions starting from appropriate hydrazines and carbonyl compounds. For instance, one method involves the reaction of 4-methylphenylhydrazine with a suitable pyrimidine derivative under acidic conditions to yield the target compound.

Antitumor Activity

This compound derivatives have been evaluated for their antitumor properties against various cancer cell lines. Research indicates that these compounds exhibit significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A-549) cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
6bMCF-78.21EGFR-TK inhibition
12bA-54919.56Apoptosis induction

The most potent derivatives showed IC50 values in the low micromolar range, indicating strong activity against these cancer types. The mechanism of action involves the inhibition of EGFR kinase activity, which is crucial for cancer cell proliferation and survival .

The primary mechanism through which this compound exerts its effects is through competitive inhibition of ATP binding to the EGFR kinase domain. Molecular docking studies have revealed that these compounds can form hydrogen bonds with critical residues in the ATP-binding pocket of EGFR, thereby blocking its activity .

Flow cytometry analyses have further demonstrated that certain derivatives induce apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio, suggesting a shift towards pro-apoptotic signaling pathways .

Case Studies

Several studies have highlighted the efficacy of this compound class:

  • Study on EGFR Inhibition : A recent study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their inhibitory effects on EGFR. Compound 12b was noted for its exceptional potency with an IC50 value as low as 0.016 µM against wild-type EGFR and also showed activity against the mutant T790M variant .
  • Cytotoxicity Assessment : In another investigation, derivatives were screened for cytotoxicity using MTT assays on MCF-7 and A-549 cell lines. Compounds exhibited dose-dependent responses with significant inhibition observed at higher concentrations .

Properties

IUPAC Name

N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5/c1-13-7-9-14(10-8-13)22-17-16-11-21-23(18(16)20-12-19-17)15-5-3-2-4-6-15/h2-12H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWOHQMGZZYIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 4
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 5
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 6
1-Phenyl-4-[(P-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.